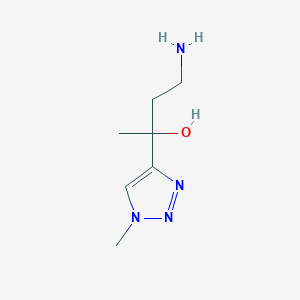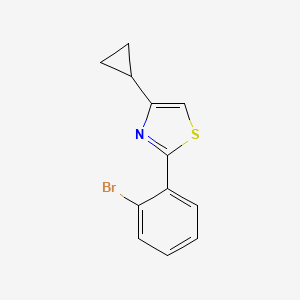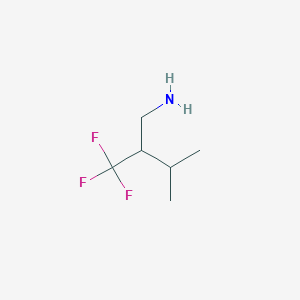![molecular formula C13H17IN2O2S2 B13190759 tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190759.png)
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a benzodithiazole ring substituted with an iodine atom
Preparation Methods
The synthesis of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzodithiazole core, followed by the introduction of the iodine substituent. The ethyl chain is then attached to the benzodithiazole ring, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine substituent or reduce other functional groups.
Scientific Research Applications
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodine substituent may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(5-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with the iodine atom in a different position.
tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a bromine substituent instead of iodine.
tert-Butyl N-[2-(4-chloro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate: Similar structure but with a chlorine substituent instead of iodine.
The uniqueness of this compound lies in its specific iodine substitution, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H17IN2O2S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
PHVYFSNIJFCNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)



![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13190739.png)

![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)

![2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)
